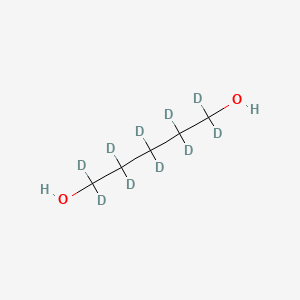

1,5-Pentane-D10-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H12O2 |

|---|---|

Molecular Weight |

114.21 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5-decadeuteriopentane-1,5-diol |

InChI |

InChI=1S/C5H12O2/c6-4-2-1-3-5-7/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2 |

InChI Key |

ALQSHHUCVQOPAS-YXALHFAPSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |

Canonical SMILES |

C(CCO)CCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Pentane-D10-diol: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and potential applications of 1,5-Pentane-D10-diol. This deuterated form of 1,5-pentanediol is a valuable tool in various scientific disciplines, particularly in drug development and metabolic research, primarily serving as an internal standard for analytical quantification.

Core Chemical Properties and Specifications

This compound (HO(CD₂)₅OH) is a stable, non-radioactive, isotopically labeled compound where all ten hydrogen atoms on the pentane backbone have been replaced with deuterium.[1] This substitution results in a higher molecular weight compared to its non-deuterated counterpart, 1,5-pentanediol, which is crucial for its use in mass spectrometry-based analytical methods.[2][3] While specific physical properties for the deuterated form are not extensively documented, they are expected to be very similar to those of the unlabeled compound.

Table 1: Chemical Properties of this compound and 1,5-Pentanediol

| Property | This compound | 1,5-Pentanediol |

| Synonyms | Pentamethyleneglycol-d10, 1,5-Dihydroxypentane-d10 | Pentamethylene glycol, 1,5-Dihydroxypentane |

| Molecular Formula | C₅H₂D₁₀O₂ | C₅H₁₂O₂ |

| Molecular Weight | 114.21 g/mol [1] | 104.15 g/mol |

| CAS Number | 1219804-42-8[1] | 111-29-5[1] |

| Melting Point | Not specified (Est. -18 °C) | -18 °C |

| Boiling Point | Not specified (Est. 242 °C) | 242 °C |

| Solubility | Not specified (Est. Miscible in water) | Miscible in water |

| Isotopic Enrichment | ≥98 atom % D[1] | N/A |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1,5-pentanediol involves the hydrogenation of glutaric acid or its esters.[4][5] For the synthesis of this compound, a deuterated source would be required. A plausible synthetic route involves the reduction of a deuterated glutaric acid derivative.

Generalized Protocol for the Synthesis of this compound via Reduction of Diethyl Glutarate-d8:

-

Preparation of Diethyl Glutarate-d8: Glutaric acid-d8 can be prepared by H-D exchange reactions on glutaric acid. Subsequent esterification with ethanol under acidic conditions yields diethyl glutarate-d8.

-

Reduction Reaction:

-

In a high-pressure reactor, dissolve diethyl glutarate-d8 in a suitable solvent such as tetrahydrofuran (THF).

-

Add a hydrogenation catalyst, for example, a copper chromite catalyst.

-

Pressurize the reactor with deuterium gas (D₂).

-

Heat the reaction mixture to a specified temperature (e.g., 250-300 °C) and maintain a high pressure (e.g., 3000-6000 psi).

-

Allow the reaction to proceed for several hours with agitation.

-

-

Work-up and Purification:

-

After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound by fractional distillation under vacuum.

-

Analytical Characterization: The final product should be characterized by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) to confirm the absence of protons and the presence of deuterium at the expected positions, and by Mass Spectrometry (MS) to confirm the molecular weight and isotopic enrichment.

Use as an Internal Standard in Pharmacokinetic Studies

Deuterated compounds are ideal internal standards for quantitative analysis in complex biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] Their chemical behavior is nearly identical to the non-labeled analyte, but they are distinguishable by their higher mass.[3]

Generalized Protocol for a Pharmacokinetic Study using this compound:

-

Dosing and Sampling:

-

Administer the non-labeled drug candidate (analyte) to the study subjects (e.g., animal models).

-

Collect biological samples (e.g., blood, plasma, urine) at various time points.

-

-

Sample Preparation:

-

To a known volume of each biological sample, add a precise amount of this compound solution of a known concentration. This serves as the internal standard.

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and the internal standard from the biological matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the prepared sample into an LC-MS system.

-

Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.

-

Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and the internal standard based on their specific parent-to-daughter ion transitions.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample.

-

Generate a calibration curve by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios onto the calibration curve.

-

Plot the concentration of the analyte over time to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

-

Visualizations

References

- 1. This compound | CDN-D-5584-0.1G | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]

- 5. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]

- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

An In-depth Technical Guide to the Synthesis and Purification of 1,5-Pentane-D10-diol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,5-Pentane-D10-diol, a valuable deuterated building block in various research and development applications, including its use as an internal standard in mass spectrometry-based studies and in the synthesis of deuterated drug molecules to investigate metabolic pathways.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reduction of a fully deuterated glutaric acid derivative, such as diethyl glutarate-d8, using a powerful deuterated reducing agent like lithium aluminum deuteride (LiAlD₄). This ensures the introduction of deuterium atoms at all non-exchangeable positions.

Synthetic Pathway

The overall synthetic scheme involves a two-step process starting from commercially available deuterated glutaric acid.

A Technical Guide to the Isotopic Purity and Enrichment of 1,5-Pentane-D10-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 1,5-Pentane-D10-diol, a deuterated analog of 1,5-pentanediol. This document outlines the importance of these parameters, the analytical methodologies for their determination, and provides representative experimental protocols. This guide is intended to assist researchers, scientists, and drug development professionals in the effective utilization of this compound as a high-quality internal standard and in other advanced applications.

Introduction to this compound

This compound (C₅D₁₀H₂O₂) is a stable isotope-labeled compound where ten hydrogen atoms on the pentane backbone have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications, most notably as an internal standard in mass spectrometry-based quantitative analyses. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of the analyte of interest during sample preparation and analysis, while its increased mass allows for clear differentiation in a mass spectrometer.

Isotopic Purity and Enrichment: Core Concepts

Isotopic Purity refers to the percentage of a compound that is the desired isotopically labeled species. For this compound, this is the percentage of all pentanediol molecules that are the D10 species.

Isotopic Enrichment is the percentage of a specific atom at a given position that is the desired isotope. For this compound, this refers to the percentage of deuterium at the ten specified positions on the pentane backbone. High isotopic enrichment is crucial for minimizing cross-talk with the non-labeled analyte and ensuring the accuracy of quantitative measurements.

Quantitative Data for this compound

The isotopic enrichment of commercially available this compound is typically high, ensuring its suitability for sensitive analytical applications. The data below is compiled from commercial suppliers.

| Parameter | Specification | Supplier |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes |

| Isotopic Enrichment | 98 atom % D | LGC Standards |

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of deuterated compounds like this compound is primarily accomplished through mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a labeled compound.

Objective: To determine the isotopic purity of this compound by quantifying the relative abundance of its isotopologues.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 1 µg/mL).

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., spray voltage, capillary temperature) to achieve stable and efficient ionization of this compound.

-

Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues of pentanediol.

-

-

Data Acquisition:

-

Inject the prepared sample into the mass spectrometer.

-

Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated species (D10).

-

Identify and integrate the peak areas of the other isotopologues (D0 to D9).

-

Calculate the isotopic purity using the following formula:

-

Isotopic Purity (%) = (Intensity of D10 Peak / Sum of Intensities of all Isotopologue Peaks) x 100

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²H NMR, provides detailed information about the isotopic enrichment at specific sites within the molecule.

Objective: To determine the site-specific and overall isotopic enrichment of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a known amount of an internal standard with a well-defined proton signal for quantitative ¹H NMR.

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals corresponding to the pentane backbone of the this compound.

-

Integrate the signal of the internal standard.

-

Calculate the amount of residual protons in the sample relative to the internal standard to determine the degree of deuteration.

-

-

²H NMR Acquisition:

-

Acquire a ²H NMR spectrum of the sample.

-

The presence of signals in the ²H spectrum confirms the incorporation of deuterium. The chemical shifts can confirm the positions of deuteration.

-

-

Data Analysis:

-

From the ¹H NMR, calculate the atom % D using the following relationship:

-

Atom % D = (1 - (Integral of residual protons / Expected integral for non-deuterated compound)) x 100

-

-

Logical Workflow for Quality Control of Deuterated Standards

The following diagram illustrates a typical workflow for the quality control and use of a deuterated internal standard like this compound in a research or drug development setting.

Caption: Quality control workflow for this compound.

Signaling Pathways and Applications

While this compound is not directly involved in specific signaling pathways, its application is critical for the accurate study of such pathways. As an internal standard, it enables precise quantification of endogenous, non-labeled metabolites or drugs that are part of these pathways. The general workflow for its use in a typical quantitative bioanalytical assay is depicted below.

Caption: Bioanalytical workflow using a deuterated standard.

Conclusion

The high isotopic purity and enrichment of this compound make it an essential tool for accurate and precise quantitative analysis in research and drug development. The methodologies of mass spectrometry and NMR spectroscopy are fundamental for the verification of these critical quality attributes. The workflows presented in this guide provide a framework for the proper quality control and application of this and other deuterated internal standards, ensuring data integrity and reliability in scientific investigations.

1,5-Pentane-D10-diol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides key information on the deuterated form of 1,5-Pentanediol, 1,5-Pentanediol-d10. While this document outlines its fundamental properties, publicly available information regarding extensive experimental protocols and specific signaling pathways involving this isotopically labeled compound is limited.

Core Compound Data

The following table summarizes the essential quantitative data for 1,5-Pentanediol-d10.

| Property | Value | Citations |

| CAS Number | 1219804-42-8 | [1][2][3][4] |

| Molecular Weight | 114.21 g/mol | [1][2] |

| Molecular Formula | C₅D₁₀H₂O₂ | [1] |

| Chemical Structure | HO(CD₂)₅OH | [2] |

| Synonyms | 1,5-Pentane-1,1,2,2,3,3,4,4,5,5-d10-diol, Pentamethyleneglycol-d10 | [1][2] |

| Isotopic Enrichment | 98 atom % D | [1][2] |

| Unlabeled CAS Number | 111-29-5 | [1][5][6] |

Experimental Protocols and Applications

1,5-Pentanediol-d10 serves as a deuterated standard for 1,5-Pentanediol.[4] Deuterated standards are crucial in analytical chemistry, particularly in mass spectrometry-based methods, for the accurate quantification of the unlabeled analogue in various matrices.

Logical Workflow for Use as an Internal Standard

The following diagram illustrates the general workflow for using a deuterated compound like 1,5-Pentanediol-d10 as an internal standard in a quantitative analysis.

Signaling Pathways

There is no information available in the public domain to suggest that 1,5-Pentanediol or its deuterated form is directly involved in specific biological signaling pathways. Its primary relevance to researchers in drug development and life sciences is as an analytical standard.

References

Commercial Suppliers and Technical Guide for High-Purity 1,5-Pentanediol-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 1,5-Pentanediol-d10, a deuterated analog of 1,5-Pentanediol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. The guide covers commercial suppliers, potential synthesis and purification protocols, and its primary application as an internal standard in mass spectrometry-based quantitative analysis.

Commercial Availability

High-purity 1,5-Pentanediol-d10 (CAS No: 1219804-42-8) is available from several commercial suppliers specializing in stable isotopes and reference standards. The following table summarizes key information from some of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed purity specifications.

| Supplier | Product Name | CAS Number | Available Quantities | Notes |

| LGC Standards [1] | 1,5-Pentane-d10-diol | 1219804-42-8 | 2.5 mg, 5 mg, 10 mg, 25 mg | Part of their TRC brand of research chemicals. |

| Fisher Scientific [2] | This compound, CDN | 1219804-42-8 | 0.25 g | Distributed for CDN Isotopes. |

| CDN Isotopes [3] | This compound | 1219804-42-8 | 0.1 g, 0.25 g | Isotopic Enrichment: 98 atom % D. |

| Pharmaffiliates [4][5] | 1,5-Pentane D10-diol | 1219804-42-8 | Inquire for bulk quantities | Provides a Certificate of Analysis. |

| MedChemExpress [6] | 1,5-Dihydroxypentane-d10 | 1219804-42-8 | Inquire for details | Marketed as a stable isotope product. |

Synthesis and Purification Protocols

While detailed, proprietary synthesis protocols for 1,5-Pentanediol-d10 are not publicly disclosed by commercial suppliers, a plausible synthetic route can be extrapolated from established methods for the synthesis of 1,5-Pentanediol and general deuterium labeling techniques.

Proposed Synthesis via Reduction of Dimethyl Glutarate

A common industrial route to 1,5-Pentanediol is the catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate[7][8]. To introduce deuterium atoms, a deuterated reducing agent would be employed.

Reaction:

Detailed Hypothetical Protocol:

-

Preparation of Reducing Agent: A powerful deuterated reducing agent, such as Lithium aluminum deuteride (LiAlD₄), is prepared or obtained commercially.

-

Reaction Setup: A solution of high-purity dimethyl glutarate in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: The LiAlD₄ solution is added dropwise to the dimethyl glutarate solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

Extraction: The organic layer containing the 1,5-Pentanediol-d10 is separated, and the aqueous layer is extracted multiple times with an organic solvent to maximize recovery.

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude 1,5-Pentanediol-d10 is then purified to achieve high purity, suitable for use as an internal standard.

Detailed Protocol:

-

Distillation: The crude product is subjected to fractional distillation under reduced pressure. This is a highly effective method for separating the desired diol from lower and higher boiling point impurities[9].

-

Chromatography: For achieving very high purity, flash column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed to remove any remaining impurities.

Quality Control and Analysis

The purity and isotopic enrichment of the final product are critical. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for this purpose.

Detailed GC-MS Protocol:

-

Sample Preparation: A dilute solution of the purified 1,5-Pentanediol-d10 is prepared in a suitable solvent, such as methanol or dichloromethane.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for the analysis of polar compounds (e.g., a wax-type or a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up to ensure good separation of the analyte from any residual impurities.

-

MS Detection: The eluent from the GC column is introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.

-

Data Analysis: The retention time of the peak corresponding to 1,5-Pentanediol-d10 is used for identification. The mass spectrum is analyzed to confirm the molecular weight and fragmentation pattern, which will be shifted by +10 amu compared to the non-deuterated standard due to the presence of ten deuterium atoms. The isotopic enrichment is determined by comparing the abundance of the deuterated molecule to any residual non-deuterated or partially deuterated species.

Application as an Internal Standard in Mass Spectrometry

The primary application of high-purity 1,5-Pentanediol-d10 is as an internal standard (IS) in quantitative mass spectrometry-based assays, particularly in pharmacokinetic and metabolic studies[10]. The use of a stable isotope-labeled internal standard is considered the gold standard for correcting for variability in sample preparation, instrument response, and matrix effects[11].

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates the logical workflow for a typical pharmacokinetic study where 1,5-Pentanediol-d10 could be used as an internal standard for the quantification of a hypothetical drug that is a structural analog or is co-extracted with 1,5-Pentanediol.

Caption: Logical workflow for a pharmacokinetic study.

Experimental Workflow for Sample Analysis

The following diagram details the experimental steps involved in the analysis of a batch of samples using 1,5-Pentanediol-d10 as an internal standard.

Caption: Experimental workflow for sample analysis.

References

- 1. This compound | TRC-P273406-2.5MG | LGC Standards [lgcstandards.com]

- 2. This compound, CDN 0.25 g | Buy Online | CDN | Fisher Scientific [fishersci.es]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1,5-Pentanediol synthesis - chemicalbook [chemicalbook.com]

- 8. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. texilajournal.com [texilajournal.com]

- 11. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,5-Pentanediol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Pentanediol (also known as pentamethylene glycol) is a versatile diol used as a chemical intermediate and building block in the synthesis of various polymers such as polyesters and polyurethanes.[1][2][3] Its properties also make it suitable for applications as a plasticizer, in ink and toner products, and as an additive in brake fluid.[3][4] Understanding its solubility in common organic solvents is critical for its effective use in various formulations and chemical reactions. This guide provides a comprehensive overview of the solubility of 1,5-Pentanediol, along with experimental protocols for solubility determination.

Note on 1,5-Pentane-D10-diol:

Physicochemical Properties of 1,5-Pentanediol

A summary of the key physical and chemical properties of 1,5-Pentanediol is provided in the table below.

| Property | Value |

| Molecular Formula | C5H12O2 |

| Molar Mass | 104.15 g/mol [5] |

| Appearance | Colorless, oily liquid[1][4] |

| Boiling Point | 242 °C[1][4][5] |

| Melting Point | -18 °C[1][5] |

| Density | 0.994 g/mL at 25 °C[1][4][5] |

| Refractive Index | 1.450 at 20 °C[1][4][5] |

| Flash Point | 129 °C (open cup)[6] |

Solubility Data

1,5-Pentanediol exhibits a broad range of solubility in common organic solvents due to the presence of two hydroxyl (-OH) groups which can participate in hydrogen bonding.[1]

| Solvent | Solubility | Reference |

| Water | Miscible in any ratio | [3][7] |

| Methanol | Miscible | [1][5][6] |

| Ethanol | Miscible | [1][5] |

| Acetone | Miscible | [1][4][6] |

| Ethyl Acetate | Miscible | [1][5] |

| Ether | 11% w/w at 25 °C | [5][6] |

| Benzene | Limited solubility | [6] |

| Trichloroethylene | Limited solubility | [6] |

| Methylene Chloride | Limited solubility | [6] |

| Petroleum Ether | Limited solubility | [6] |

| Heptane | Limited solubility | [6] |

| Aliphatic Hydrocarbons | Relatively insoluble/Limited solubility | [1][4] |

| Aromatic Hydrocarbons | Relatively insoluble/Limited solubility | [1][4] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[8][9]

Principle of the Shake-Flask Method

This method involves creating a saturated solution by adding an excess of the solute to a solvent and allowing the system to reach equilibrium. The concentration of the solute in the saturated solution is then determined analytically.[9][10]

Detailed Methodology

-

Preparation:

-

Ensure both the solute (1,5-Pentanediol) and the solvent are of high purity.[11]

-

Add an excess amount of 1,5-Pentanediol to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

-

Equilibration:

-

Agitate the mixture at a constant temperature. This can be achieved using a shaker, stirrer, or rotator placed inside a temperature-controlled environment like an incubator.[9]

-

The time required to reach equilibrium can vary from 12 hours to several days, depending on the solute-solvent system.[10] For many systems, 24 to 72 hours is sufficient.[8]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Separate the saturated solution from the excess solid. This can be done by filtration or centrifugation.[9] It is crucial to maintain the temperature during this step to prevent changes in solubility.

-

-

Analysis:

-

Accurately measure the concentration of 1,5-Pentanediol in the clear, saturated supernatant.

-

Suitable analytical techniques include:

-

Gas Chromatography (GC): A common and precise method for quantifying volatile and semi-volatile organic compounds.

-

High-Performance Liquid Chromatography (HPLC): Useful for non-volatile solutes.[11]

-

Refractive Index Measurement: The refractive index of the solution can be correlated to concentration using a calibration curve.

-

Gravimetric Analysis: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is measured.[12]

-

-

Logical Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Signaling Pathways and Applications

While 1,5-Pentanediol is not typically involved in specific biological signaling pathways, its use as a solvent and plasticizer is relevant in drug delivery and formulation. For instance, it can be a component of vehicle solutions for preclinical studies or a building block for biodegradable polyesters used in controlled-release drug delivery systems.

General Application in Polymer Synthesis

Caption: Role of 1,5-Pentanediol as a monomer in polymerization.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,5-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. 1,5-Pentanediol | 111-29-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jcia-bigdr.jp [jcia-bigdr.jp]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Storage of 1,5-Pentane-D10-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,5-Pentane-D10-diol. Given the limited availability of specific stability data for this deuterated compound in the public domain, this document outlines the known properties of its non-deuterated analog, 1,5-Pentanediol, and discusses the anticipated effects of deuterium substitution on its stability. Furthermore, it details generalized experimental protocols for researchers to establish in-house stability profiles and determine optimal storage conditions.

Introduction to this compound

This compound is the deuterated form of 1,5-Pentanediol, an organic diol.[1][2] In this compound, the ten hydrogen atoms attached to the carbon backbone have been replaced with deuterium. This isotopic substitution is a critical tool in drug discovery and development, primarily to enhance a drug's metabolic stability.[3][4]

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[5][6] This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds, a principle known as the kinetic isotope effect.[] Consequently, deuterated compounds often exhibit a longer biological half-life, which can lead to improved pharmacokinetic profiles and potentially reduced dosing frequency.[4][5][]

Physicochemical Properties

While specific data for this compound is scarce, the properties of the non-deuterated 1,5-Pentanediol provide a useful baseline. It is a colorless and odorless liquid at room temperature with a boiling point of approximately 238°C.[8] It is miscible with water, methanol, ethanol, and acetone.[9]

Stability Profile

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time under specific environmental conditions. For deuterated compounds like this compound, the enhanced strength of the C-D bond is expected to confer greater stability against certain degradation pathways compared to its non-deuterated counterpart.[]

Potential Degradation Pathways

For 1,5-Pentanediol, known degradation pathways include oxidation and dehydrogenation.[10][11] These reactions can lead to the formation of compounds such as 5-hydroxypentanal and δ-valerolactone.[10] It is plausible that this compound follows similar degradation pathways, although the rate of these reactions may be slower due to the kinetic isotope effect.

Factors Influencing Stability

Several environmental factors can influence the stability of this compound:

-

Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[12][13]

-

Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[13]

-

Oxygen: The presence of oxygen can lead to oxidative degradation.

-

Humidity: Moisture can facilitate hydrolytic degradation, although this is less of a concern for diols which lack functional groups that readily hydrolyze.[9]

Recommended Storage Conditions

Based on the general properties of diols and deuterated compounds, the following storage conditions are recommended to maximize the shelf-life of this compound. It is crucial to obtain and follow the specific recommendations provided by the supplier's safety data sheet (SDS) and certificate of analysis.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |

| Light | Store in an amber vial or in the dark | To protect from light-induced degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidative degradation. |

| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and exposure to moisture. |

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a formal stability testing program should be implemented. This typically involves both long-term (real-time) and accelerated stability studies.

Long-Term Stability Study

This study is designed to evaluate the stability of the compound under the recommended storage conditions over its expected shelf-life.

Methodology:

-

Sample Preparation: Aliquot this compound into multiple vials from at least two different batches to ensure batch-to-batch consistency.[14] The containers should be the same as those intended for routine storage.[15]

-

Storage: Place the samples in a calibrated stability chamber maintained at the recommended long-term storage condition (e.g., 5°C ± 3°C).

-

Testing Schedule: Withdraw samples for analysis at predetermined time points. A typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.[15]

-

Analysis: At each time point, analyze the samples for purity, identity, and the presence of any degradation products. Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), should be used.

Accelerated Stability Study

This study is designed to predict the shelf-life of the compound by accelerating the rate of degradation under elevated stress conditions.[16]

Methodology:

-

Sample Preparation: Prepare samples as described for the long-term stability study.

-

Storage: Place the samples in stability chambers at elevated temperatures. For a compound stored under refrigeration, accelerated conditions might include 25°C ± 2°C with 60% ± 5% relative humidity (RH) and 40°C ± 2°C with 75% ± 5% RH.[17]

-

Testing Schedule: A common testing schedule for a 6-month accelerated study is 0, 1, 3, and 6 months.[15]

-

Analysis: Analyze the samples at each time point using the same stability-indicating methods as the long-term study. The data can be used in conjunction with the Arrhenius equation to predict the degradation rate at the recommended storage temperature.[13][18]

Visualizations

Diagrams

Caption: Figure 1: A diagram illustrating a potential degradation pathway for this compound.

Caption: Figure 2: A flowchart depicting the experimental workflow for stability testing.

References

- 1. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]

- 2. selleckchem.com [selleckchem.com]

- 3. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jcia-bigdr.jp [jcia-bigdr.jp]

- 9. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A Pt/Nb2O5 catalyst for oxidative conversion of 1,5-pentanediol into 5-hydroxypentanal and δ-valerolactone under ambient conditions - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. lnct.ac.in [lnct.ac.in]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

- 15. ema.europa.eu [ema.europa.eu]

- 16. criver.com [criver.com]

- 17. scribd.com [scribd.com]

- 18. Accelerated stability studes | PPT [slideshare.net]

1,5-Pentane-D10-diol safety data sheet and handling precautions

Technical Guide to the Safe Handling of 1,5-Pentanediol-d10

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 1,5-Pentanediol-d10. Specific safety data for the deuterated form is limited; therefore, this guide is primarily based on the well-documented properties of its non-deuterated analogue, 1,5-Pentanediol (CAS No. 111-29-5). This approach is standard practice as deuteration, the replacement of hydrogen with its stable, non-radioactive isotope deuterium, does not significantly alter the fundamental chemical hazards of a molecule.[1] However, it can affect the metabolic rate, a factor to consider in specialized toxicological or pharmacokinetic studies.[1][2] Users must always consult the most current Safety Data Sheet (SDS) provided by their supplier and adhere to all institutional and regulatory safety protocols.

Physical and Chemical Properties

1,5-Pentanediol is a colorless, odorless, and viscous liquid at room temperature.[3][4] It is hygroscopic, meaning it readily absorbs moisture from the air.[5][6] Its miscibility with water and various organic solvents makes it a versatile compound in laboratory settings.[3][4][7]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂D₁₀O₂ | (Calculated) |

| Molecular Weight | 114.21 g/mol (for d10) vs. 104.15 g/mol (standard) | [5][8] |

| Appearance | Clear, colorless, viscous, oily liquid | [3][9] |

| Odor | Odorless | [3][5] |

| Melting Point | -18 °C (-0.4 °F) | [3][5] |

| Boiling Point | 242 °C (467.6 °F) at 760 mmHg | [3][4][5] |

| Flash Point | 135 °C (275 °F) - Closed Cup | [5] |

| Density | 0.994 g/mL at 25 °C | [4][5] |

| Vapor Pressure | 0.01 mbar at 20 °C | [5] |

| Water Solubility | Miscible | [3][4] |

| Autoignition Temp. | 335 °C (635 °F) | [5] |

| Explosive Limits | Lower: 1.3% (V) / Upper: 13.1% (V) | [3][5] |

| Stability | Stable under normal conditions; hygroscopic.[5][6][10] | [5][6][10] |

Toxicological Information

Based on data for 1,5-Pentanediol, the compound exhibits very low acute toxicity.[9] It is not classified as a hazardous substance according to GHS criteria.[11] It is not considered a skin or eye irritant, nor a sensitizer.[9][12]

| Endpoint | Value | Species | Method / Guideline | Source(s) |

| LD50 (Oral) | 10,000 mg/kg | Rat | OECD Test Guideline 401 | [3][11][12] |

| LD50 (Dermal) | > 19,800 mg/kg | Rabbit | ECHA | [12] |

| Skin Irritation | Not an irritant | Rabbit | OECD Test Guideline 404 | [3] |

| Mutagenicity | Not mutagenic in AMES Test | N/A | AMES Test | [5] |

Hazard Identification and First Aid Measures

While not classified as hazardous, prudent laboratory practice dictates treating all chemicals with care. The primary hazards are associated with physical properties (e.g., slipperiness of spills) and potential combustion at high temperatures.

-

Potential Health Effects:

-

Inhalation: Unlikely to be a hazard at room temperature due to low vapor pressure. If heated, vapors may cause mild irritation.

-

Skin Contact: Not expected to cause irritation.[9] Prolonged contact should be avoided.

-

Eye Contact: May cause mild, transient irritation.

-

Ingestion: Mildly toxic by ingestion.[9]

-

-

First Aid Protocols:

-

General Advice: If in doubt or if symptoms persist, seek medical attention.[10][11] Show the safety data sheet to the attending physician.[7]

-

After Inhalation: Move the person to fresh air.[7][10] If breathing is difficult, provide oxygen or artificial respiration and seek medical advice.[7]

-

After Skin Contact: Remove contaminated clothing.[7] Rinse skin with plenty of soap and water.[7][10]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[7][10] Remove contact lenses if present and easy to do.[10] Continue rinsing and consult a physician.[7]

-

After Ingestion: Rinse mouth with water.[7][10] Do NOT induce vomiting.[7][10] Never give anything by mouth to an unconscious person.[7] Call a doctor if you feel unwell.[11]

-

Experimental Protocols for Cited Data

The toxicological data presented in this guide are derived from standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD).

-

OECD Test Guideline 401 (Acute Oral Toxicity): This protocol was used to determine the oral LD50 value. It involves the administration of the substance to a group of fasted rats at a specified dose. The animals are observed for a period (typically 14 days) for signs of toxicity and mortality.

-

OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion): This guideline was used to assess skin irritation. It involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema (redness) and edema (swelling) over a set period.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

-

Handling:

-

Storage:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses approved under standards like EN166 (EU) or NIOSH (US).[5][7]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[7][10] Use proper glove removal technique to avoid skin contact.[7]

-

Body Protection: Wear a standard laboratory coat.[13]

-

Respiratory Protection: Not required under normal use conditions due to low volatility.[3][5] If working with heated material or in a poorly ventilated area, use a respirator.

-

Accidental Release and Firefighting Measures

-

Accidental Release:

-

Ensure adequate ventilation.

-

Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]

-

Absorb the spill with an inert, non-combustible material (e.g., sand, earth, Chemizorb®).[7]

-

Collect the absorbed material into a suitable, closed container for disposal.[7]

-

Be aware of the slipping hazard caused by the spilled product.[11]

-

-

Firefighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7][10][11]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[10][11]

-

Hazards from Combustion: Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[5][6][10]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

-

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 1,5-Pentanediol-d10 in a research environment.

Caption: Logical workflow for handling 1,5-Pentanediol-d10 safely.

References

- 1. Deuterated Compounds [simsonpharma.com]

- 2. salamandra.net [salamandra.net]

- 3. 1,5-Pentanediol - Safety Data Sheet [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fr [fishersci.fr]

- 7. 1,5-PENTANEDIOL - Ataman Kimya [atamanchemicals.com]

- 8. 1,5-Pentanediol [webbook.nist.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. chemos.de [chemos.de]

- 11. carlroth.com [carlroth.com]

- 12. carlroth.com [carlroth.com]

- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

An In-depth Technical Guide to Natural Abundance Correction for 1,5-Pentanediol-D10 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for performing natural abundance correction in the mass spectrometry of 1,5-Pentanediol-D10. Accurate quantification of deuterated compounds is critical in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays. This document outlines the necessary experimental protocols, data analysis workflows, and the mathematical basis for correcting for the natural abundance of isotopes of carbon, hydrogen, and oxygen.

Introduction to Isotopic Abundance and the Need for Correction

In mass spectrometry, the measured intensity of a specific mass-to-charge ratio (m/z) peak does not solely represent the molecule of interest with its most abundant isotopes. Naturally occurring heavier isotopes of the constituent elements (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O) contribute to peaks at higher m/z values (M+1, M+2, etc.). For isotopically labeled compounds like 1,5-Pentanediol-D10 (C₅D₁₀H₂O₂), this natural isotopic distribution can interfere with the accurate measurement of the intended deuterated species, leading to an overestimation of lower-mass isotopologues and an underestimation of the fully labeled compound.

Natural abundance correction is a mathematical process that deconvolutes the raw mass spectral data to remove the contributions of naturally occurring heavy isotopes, thereby revealing the true isotopic enrichment of the labeled molecule. This correction is essential for obtaining accurate quantitative data.

Natural Abundance of Relevant Isotopes

The first step in performing a natural abundance correction is to know the precise natural abundances of the stable isotopes of the elements present in the molecule. For 1,5-Pentanediol-D10 (C₅D₁₀H₂O₂), the relevant elements are Carbon, Hydrogen (both protium and deuterium), and Oxygen.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93[1] |

| ¹³C | 13.003355 | 1.07[1] | |

| Hydrogen | ¹H (Protium) | 1.007825 | 99.985 |

| ²H (Deuterium) | 2.014102 | 0.015 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757[2] |

| ¹⁷O | 16.999131 | 0.038[2] | |

| ¹⁸O | 17.999160 | 0.205[2] |

Experimental Protocol: Mass Spectrometry of 1,5-Pentanediol-D10

This section provides a detailed methodology for the analysis of 1,5-Pentanediol-D10 using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation

-

Standard Preparation: Prepare a stock solution of 1,5-Pentanediol-D10 in a high-purity volatile solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Derivatization (Optional but Recommended): To improve chromatographic peak shape and reduce tailing, derivatization of the hydroxyl groups is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

To 100 µL of the sample or standard solution, add 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Allow the sample to cool to room temperature before analysis.

-

Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: A non-polar or semi-polar capillary column is suitable, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 350.

-

Data Acquisition: Full scan mode.

The Mathematics of Natural Abundance Correction

The correction for natural isotopic abundance is typically performed using a matrix-based approach. The relationship between the measured (observed) and the corrected (true) isotopic distribution can be represented by the following equation:

M = C * T

Where:

-

M is the vector of measured (observed) peak intensities.

-

C is the correction matrix.

-

T is the vector of true (corrected) peak intensities.

To find the true isotopic distribution, we need to solve for T :

T = C⁻¹ * M

Where C⁻¹ is the inverse of the correction matrix.

Constructing the Correction Matrix (C)

The correction matrix accounts for the probability of each isotopologue contributing to the measured intensity of other isotopologues due to the natural abundance of heavy isotopes. For 1,5-Pentanediol-D10 (C₅D₁₀H₂O₂), we need to consider the contributions from ¹³C, ¹H (in the two non-deuterated positions on the hydroxyl groups), ¹⁷O, and ¹⁸O.

The elements of the correction matrix, Cᵢⱼ, represent the probability that the j-th true isotopologue contributes to the i-th measured mass peak. The construction of this matrix is based on the binomial expansion of the isotopic abundances for each element.

Due to the complexity of a molecule with multiple elements, a simplified explanation is provided here. The probability of having k heavy isotopes in a molecule with n atoms of a particular element is given by the binomial distribution:

P(k) = (n choose k) * pᵏ * (1-p)ⁿ⁻ᵏ

Where:

-

n is the number of atoms of the element.

-

k is the number of heavy isotopes.

-

p is the natural abundance of the heavy isotope.

For a molecule with multiple elements, the overall probability distribution is the convolution of the individual probability distributions for each element.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of natural abundance correction.

Caption: A flowchart illustrating the key steps from sample preparation to final data analysis.

Caption: A diagram showing the logical flow of the natural abundance correction calculation.

Conclusion

References

A Technical Guide to the Theoretical vs. Experimental Mass of 1,5-Pentane-D10-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the theoretical and experimental mass of 1,5-Pentane-D10-diol, a deuterated analog of 1,5-Pentanediol. This document outlines the calculation of the theoretical mass, presents experimental mass data, and provides a detailed protocol for its determination via mass spectrometry. A comparative workflow is also visualized to elucidate the relationship between the theoretical and experimental values.

Introduction

This compound (C₅D₁₀H₂O₂) is a valuable isotopically labeled compound used in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. The substitution of hydrogen with deuterium atoms imparts a greater mass, allowing for its differentiation from the endogenous, non-labeled counterpart. Accurate determination of its mass is critical for its effective use in these applications. This guide will delve into the theoretical calculation and experimental verification of the mass of this compound.

The chemical structure of 1,5-Pentanediol consists of a five-carbon chain with hydroxyl groups at positions 1 and 5. In this compound, the ten hydrogen atoms attached to the carbon backbone are replaced by deuterium atoms.

Theoretical vs. Experimental Mass

A comparison between the theoretical and experimentally determined mass of a molecule is fundamental in analytical chemistry for confirming its identity and assessing its purity.

Theoretical Mass Calculation

The theoretical monoisotopic mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound, the molecular formula is C₅D₁₀H₂O₂.

The calculation is as follows:

-

Carbon (C): 5 atoms × 12.000000 amu/atom = 60.000000 amu

-

Deuterium (D): 10 atoms × 2.014102 amu/atom = 20.141020 amu

-

Hydrogen (H): 2 atoms × 1.007825 amu/atom = 2.015650 amu

-

Oxygen (O): 2 atoms × 15.994915 amu/atom = 31.989830 amu

Total Theoretical Monoisotopic Mass = 114.146500 amu

Experimental Mass Determination

The experimental mass of this compound is typically determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ions. For this compound, the experimentally determined molecular weight is approximately 114.21 g/mol , as provided by various chemical suppliers.

Data Presentation

The following table summarizes the theoretical and experimental mass of this compound.

| Parameter | Value |

| Chemical Formula | C₅D₁₀H₂O₂ |

| Theoretical Monoisotopic Mass | 114.146500 amu |

| Experimental Molecular Weight | 114.21 g/mol [1], 114.209 g/mol [2] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard method for the determination of the experimental mass of this compound.

Objective: To determine the mass of this compound using GC-MS.

Materials:

-

This compound standard

-

Anhydrous methanol (or other suitable solvent)

-

GC-MS system equipped with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous methanol.

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL

-

Injection Mode: Split (split ratio 20:1)

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 30-200

-

Scan Speed: 1000 amu/s

-

-

-

Data Acquisition: Inject the prepared sample into the GC-MS system and acquire the data.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Determine the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The experimentally determined mass will be the m/z value of the molecular ion.

-

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the theoretical and experimental mass of this compound.

Caption: Workflow for comparing theoretical and experimental mass.

Conclusion

This technical guide has detailed the theoretical and experimental mass of this compound. The close agreement between the calculated theoretical mass (114.146500 amu) and the experimentally observed molecular weight (~114.21 g/mol ) confirms the identity and high isotopic enrichment of the compound. The provided GC-MS protocol offers a robust method for the experimental verification of its mass, which is a critical quality control step for its use in sensitive research and drug development applications. Any minor discrepancies between the theoretical and experimental values can typically be attributed to instrumental calibration and measurement precision.

References

Methodological & Application

Application Notes and Protocols for Quantitative Metabolite Analysis using 1,5-Pentanediol-D10 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative metabolomics is a powerful discipline used to understand the dynamic metabolic state of biological systems in response to physiological, pathological, or genetic alterations. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique in this field, offering high sensitivity and reproducibility for the analysis of a wide range of small molecule metabolites. However, the inherent variability in sample preparation and instrument response necessitates the use of internal standards for accurate and reliable quantification.

Stable isotope-labeled internal standards, such as 1,5-Pentanediol-D10, are the gold standard for quantitative metabolomics.[1] These compounds are chemically identical to their endogenous counterparts but have a different mass due to the incorporation of heavy isotopes. By adding a known amount of the internal standard to each sample prior to extraction, it co-elutes with the target analytes and experiences similar matrix effects and ionization suppression or enhancement. This allows for the normalization of the analytical signal, correcting for variations in sample handling and instrument performance, thereby enabling precise and accurate quantification of target metabolites.[1]

This document provides a detailed protocol for the quantitative analysis of polar metabolites in biological samples, such as plasma, using 1,5-Pentanediol-D10 as an internal standard with GC-MS. The protocol covers sample preparation, derivatization, GC-MS analysis, and data processing.

Experimental Workflow

The overall experimental workflow for quantitative metabolite analysis using an internal standard is a multi-step process that requires careful execution to ensure data quality and reproducibility. The key stages include sample preparation, where the internal standard is introduced, followed by metabolite extraction and derivatization to make the analytes suitable for GC-MS analysis. The final steps involve instrumental analysis and data processing to obtain quantitative results.

References

Application Notes and Protocols for the Use of 1,5-Pentanediol-d10 in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various polymers using 1,5-Pentanediol-d10, a deuterated version of 1,5-Pentanediol. The incorporation of deuterium can offer unique advantages in polymer characterization and specialized applications, particularly in the field of drug delivery where isotopic labeling can influence and monitor drug release kinetics.

Introduction to 1,5-Pentanediol-d10 in Polymer Science

1,5-Pentanediol is a versatile diol used as a building block in the synthesis of polyesters, polyurethanes, and polycarbonates.[1][2][3] The deuterated analogue, 1,5-Pentanediol-d10, where the ten hydrogen atoms on the pentane backbone are replaced with deuterium, offers unique properties beneficial for advanced material research. The substitution of hydrogen with deuterium, a stable isotope, can lead to altered vibrational frequencies, changes in hydrogen bonding, and enhanced stability.[4] These isotopic effects can be leveraged for various applications, including as standards in mass spectrometry and in drug delivery systems to create more controlled and targeted therapeutic release.[4]

In the context of drug development, the use of deuterated polymers can have a significant impact on the material's biodegradation and drug elution profiles. The primary deuterium kinetic isotope effect can slow down chemical reactions where the breaking of a carbon-hydrogen bond is the rate-determining step.[5] This has been demonstrated to prolong drug release from a hydrogel-microsphere system and extend the in vivo biodegradation time of the polymer matrix itself.[5][6]

Polymer Synthesis Protocols

The following are generalized protocols for the synthesis of polyesters, polycarbonates, and polyurethanes using 1,5-Pentanediol-d10. Researchers should note that while the fundamental chemistry is analogous to using non-deuterated 1,5-Pentanediol, minor adjustments to reaction times may be necessary due to potential kinetic isotope effects.[7]

Polyester Synthesis via Melt Polycondensation

High molecular weight aliphatic polyesters can be synthesized from 1,5-Pentanediol and various aliphatic diacids through melt polycondensation.[1][8] This method avoids the use of solvents and is widely used in industrial polyester production.

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add equimolar amounts of 1,5-Pentanediol-d10 and a chosen dicarboxylic acid (e.g., succinic acid, adipic acid, sebacic acid).

-

Catalyst Addition: Add a suitable catalyst, such as antimony trioxide, titanium glycolate, or p-toluenesulfonic acid (p-TSA), in a catalytic amount (typically 0.1 mol% relative to the diacid).[9][10]

-

Esterification Stage: Heat the mixture under a slow stream of nitrogen to a temperature of 170-190°C with constant stirring.[10][11] Water will be produced as a byproduct of the esterification reaction and should be continuously removed by distillation. This stage is typically carried out for 2-4 hours.

-

Polycondensation Stage: After the removal of water ceases, gradually increase the temperature to 190-220°C while slowly reducing the pressure to a high vacuum (<1 mbar).[11] This stage facilitates the removal of excess diol and promotes the growth of high molecular weight polymer chains. The duration of this stage can range from 4 to 8 hours, depending on the desired molecular weight.

-

Polymer Recovery: Once the desired viscosity is reached, cool the reactor to room temperature and recover the solid polyester. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Logical Relationship of Polyester Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. iscientific.org [iscientific.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: NMR Characterization of Polyesters Synthesized with 1,5-Pentane-D10-diol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of polymers.[1][2] For polyesters, NMR provides detailed information on monomer composition, end-group analysis, molecular weight determination, and microstructure.[1][3][4][5][6] The synthesis of polyesters with deuterated monomers, such as 1,5-Pentane-D10-diol, offers unique advantages for in-depth NMR studies. The substitution of protons with deuterium (²H or D) simplifies ¹H NMR spectra by eliminating signals from the deuterated monomer, allowing for clearer observation of the non-deuterated components and end-groups.[7] Furthermore, ²H NMR spectroscopy can be employed to probe the mobility and orientation of the deuterated segments within the polymer chain.[7][8]

This application note provides detailed protocols for the synthesis and subsequent NMR characterization of polyesters incorporating this compound. It includes methods for ¹H NMR, ¹³C NMR, and ²H NMR analysis, along with data presentation and visualization of the experimental workflow.

Experimental Protocols

I. Synthesis of Polyester with this compound and Adipic Acid

This protocol describes a typical melt polymerization reaction to synthesize a polyester from this compound and adipic acid.

Materials:

-

This compound (D, 98 atom % D)

-

Adipic acid

-

Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

-

High-purity nitrogen gas

-

Chloroform-d (CDCl₃) for NMR analysis

Procedure:

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

-

Charging Reactants: Charge the flask with equimolar amounts of this compound and adipic acid.

-

Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 200-500 ppm).

-

Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen.

-

Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will be evolved and collected in the condenser. Continue this step for 2-4 hours or until the evolution of water ceases.

-

Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. This step facilitates the removal of excess diol and promotes the increase in polymer molecular weight.

-

Reaction Monitoring: Monitor the reaction progress by observing the increase in the viscosity of the melt. The reaction is typically continued for 4-8 hours.

-

Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The solid polyester can then be removed from the flask.

-

Purification: Dissolve the polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol) to remove unreacted monomers and catalyst residues. Dry the purified polymer under vacuum.

II. NMR Sample Preparation

For ¹H and ¹³C NMR:

-

Weigh approximately 15-20 mg of the dried polyester sample into an NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Cap the tube and vortex or sonicate until the polymer is fully dissolved.

For ²H NMR:

-

Weigh approximately 20-30 mg of the dried polyester sample into an NMR tube.

-

Add approximately 0.6 mL of a non-deuterated solvent (e.g., chloroform).

-

Cap the tube and vortex or sonicate until the polymer is fully dissolved.

III. NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ²H detection.

¹H NMR Parameters (Typical):

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64

-

Relaxation Delay: 5 seconds

-

Spectral Width: 16 ppm

-

Temperature: 25°C

¹³C NMR Parameters (Typical):

-

Pulse Sequence: Proton-decoupled single-pulse experiment

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 250 ppm

-

Temperature: 25°C

²H NMR Parameters (Typical):

-

Pulse Sequence: Single-pulse experiment without proton decoupling

-

Number of Scans: 128-512

-

Relaxation Delay: 1 second

-

Spectral Width: 50 ppm

-

Temperature: 25°C

Data Presentation

The use of this compound significantly simplifies the ¹H NMR spectrum. The signals corresponding to the pentanediol protons will be absent, allowing for unambiguous integration of the adipic acid protons and the end-group signals.

Table 1: ¹H NMR Chemical Shift Assignments for Polyester of Adipic Acid and this compound

| Signal Assignment | Chemical Shift (ppm) | Multiplicity |

| Adipic Acid (-OOC-CH₂ -(CH₂)₂-CH₂ -COO-) | ~2.3 | Triplet |

| Adipic Acid (-OOC-CH₂-CH₂ -CH₂ -CH₂-COO-) | ~1.6 | Multiplet |

| Hydroxyl End-Group (-CH₂ -OH) | ~3.6 | Triplet |

| Carboxylic Acid End-Group (-CH₂ -COOH) | ~2.4 | Triplet |

Table 2: Quantitative ¹H NMR Data for Molecular Weight Determination

The number average molecular weight (Mn) can be calculated from the ¹H NMR spectrum by end-group analysis.[1][3][5][6] The following formula can be used:

Mn = (I_repeating / N_repeating) * MW_repeating + MW_end_groups

Where:

-

I_repeating is the integral of the repeating unit protons (e.g., adipic acid protons at ~2.3 ppm).

-

N_repeating is the number of protons in the repeating unit signal (4 for the adipic acid methylene groups adjacent to the ester).

-

MW_repeating is the molecular weight of the repeating unit (adipic acid + this compound - 2 * H₂O).

-

MW_end_groups is the molecular weight of the end groups.

| Sample ID | Integral of Adipic Acid Protons (I_repeating at ~2.3 ppm) | Integral of Hydroxyl End-Group Protons (I_OH at ~3.6 ppm) | Degree of Polymerization (DP) | Calculated Mn ( g/mol ) |

| Polyester-D10-01 | 100 | 2.5 | 20 | 5200 |

| Polyester-D10-02 | 100 | 1.8 | 27.8 | 7250 |

Note: DP is calculated as (I_repeating / N_repeating) / (I_end_group / N_end_group). For hydroxyl end groups, N_end_group = 2.

Table 3: ¹³C NMR Chemical Shift Assignments

| Signal Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (-C OO-) | ~173 |

| Adipic Acid (-OOC-C H₂-) | ~34 |

| Adipic Acid (-OOC-CH₂-C H₂-) | ~24 |

| This compound (-O-C D₂-) | ~64 (broadened due to C-D coupling) |

| This compound (-O-CD₂-C D₂-) | ~29 (broadened due to C-D coupling) |

| This compound (-O-CD₂-CD₂-C D₂-) | ~22 (broadened due to C-D coupling) |

Table 4: ²H NMR Chemical Shift Assignments

The ²H NMR spectrum will show signals corresponding to the deuterated positions in the 1,5-pentanediol unit.

| Signal Assignment | Chemical Shift (ppm) |

| This compound (-O-CD₂ -) | ~4.1 |

| This compound (-O-CD₂-CD₂ -) | ~1.7 |

| This compound (-O-CD₂-CD₂-CD₂ -) | ~1.4 |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and NMR characterization of polyesters.

Caption: Logical workflow for NMR data processing and analysis.

References

Application Notes and Protocols: 1,5-Pentanediol in Materials Science Research

Introduction

1,5-Pentanediol (1,5-PDO), a linear diol with the formula HO(CH₂)₅OH, is a versatile building block in materials science.[1][2] Its two primary hydroxyl groups make it a reactive monomer for polymerization reactions, and its five-carbon backbone imparts a unique balance of flexibility and mechanical strength to the resulting materials.[1][3] While the deuterated form, 1,5-Pentanediol-d10, is a valuable tool for isotopic tracing and neutron scattering studies to investigate reaction mechanisms and polymer dynamics, the non-deuterated form is predominantly used in the synthesis of novel materials. This document outlines the key applications of 1,5-Pentanediol in materials science, with a focus on its use in the synthesis of polyesters and polyurethanes, and as a plasticizer. Detailed experimental protocols and quantitative data are provided for researchers, scientists, and drug development professionals.

Key Applications in Materials Science

1,5-Pentanediol is a key intermediate in the production of a wide range of materials, including:

-

Polymers: It serves as a monomer for the synthesis of polyesters, unsaturated polyesters, and polyurethanes.[1][2][3][4][5][6] The resulting polymers often exhibit enhanced flexibility, adhesion, and weatherability.[1][3]

-

Plasticizers: It is utilized as a plasticizer to increase the flexibility and reduce the brittleness of materials such as cellulose products and adhesives.[1][7][8][9][10]

-

Coatings and Adhesives: 1,5-Pentanediol is a common component in the formulation of coatings, adhesives, and sealants.[1][4][7][10][11] In coatings, it aids in the formation of a uniform film, while in adhesives, it improves the flexibility of the bond.[7]

-

Solvents: Due to its excellent solvency, it is used as a solvent in various formulations, including paints, coatings, and inks.[1][4][10]

Application 1: Synthesis of High Molecular Weight Aliphatic Polyesters

1,5-Pentanediol is an excellent monomer for the synthesis of high molecular weight aliphatic polyesters through melt polycondensation with various aliphatic diacids.[12][13] These bio-based and potentially biodegradable polyesters are promising materials for a range of applications. The properties of the resulting polyesters, such as melting temperature and tensile strength, can be tuned by varying the chain length of the diacid comonomer.[12]

Quantitative Data: Properties of Poly(1,5-pentylene dicarboxylate)s

The following table summarizes the thermo-mechanical properties of high molecular weight polyesters synthesized from bio-based 1,5-Pentanediol and a variety of aliphatic diacids.

| Diacid Used | Polymer Abbreviation | Weight-Average Molecular Weight ( g/mol ) | Melting Temperature (Tₘ) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Succinic Acid | PPeS | >100,000 | - | - | - |

| Glutaric Acid | PPeG | >100,000 | - | - | - |

| Adipic Acid | PPeA | <100,000 (less thermally stable) | - | - | - |

| Azelaic Acid | PPeAz | >100,000 | 50-62 | Comparable to Polyethylene | Comparable to Polyethylene |

| Sebacic Acid | PPeSe | >100,000 | 50-62 | Superior to PBAT | Superior to PBAT |

| Dodecanedioic Acid | PPeDo | >100,000 | 50-62 | Superior to PBAT | Superior to PBAT |

Data sourced from a study on high molecular weight polyesters derived from biobased 1,5-Pentanediol.[12] PBAT = Poly(butylene adipate-co-terephthalate)

Experimental Protocol: Synthesis of Poly(1,5-pentylene sebacate) (PPeSe) via Melt Polycondensation

This protocol describes the synthesis of a high molecular weight polyester from 1,5-Pentanediol and sebacic acid.

Materials:

-

1,5-Pentanediol (Bio-PDO)

-

Sebacic Acid

-

Dibutyltin oxide (DBTO) catalyst

Procedure:

-

Charging the Reactor: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with 1,5-Pentanediol and sebacic acid in a 1.2:1 molar ratio.

-